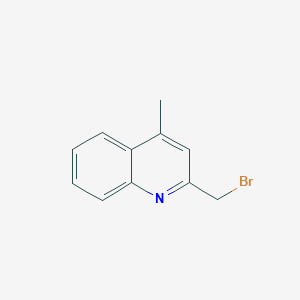

2-(Bromomethyl)-4-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFOEWFLPQMEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619378 | |

| Record name | 2-(Bromomethyl)-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848696-87-7 | |

| Record name | 2-(Bromomethyl)-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(bromomethyl)-4-methylquinoline: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-(bromomethyl)-4-methylquinoline. Positioned as a key intermediate in synthetic organic and medicinal chemistry, this document elucidates the compound's utility as a versatile building block for the development of novel therapeutic agents and functional materials. We will delve into its spectroscopic signature, safe handling protocols, and its pivotal role in the construction of complex molecular architectures, grounded in established chemical principles and supported by relevant literature.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to engage in a variety of intermolecular interactions have made it a focal point in drug discovery.[3] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5] The functionalization of the quinoline scaffold is a key strategy for modulating these biological effects and developing new chemical entities with improved potency and selectivity. 2-(Bromomethyl)-4-methylquinoline, with its reactive bromomethyl group, serves as a powerful electrophilic precursor for introducing the quinoline moiety into a wide array of molecules, making it a compound of significant interest to the scientific community.

Chemical Identity and Physicochemical Properties

Molecular Structure and Identification

2-(Bromomethyl)-4-methylquinoline is a derivative of quinoline with a bromomethyl substituent at the 2-position and a methyl group at the 4-position. The presence of the reactive benzylic bromide functionality makes it a potent alkylating agent.

Systematic (IUPAC) Name: 2-(Bromomethyl)-4-methylquinoline

Common Synonyms: Lepidine, 2-(bromomethyl)-4-methyl-

Molecular Formula: C₁₁H₁₀BrN

Molecular Weight: 236.11 g/mol

CAS Number: While a specific CAS number for the free base is not consistently cited in major databases, the hydrobromide salt is commercially available under CAS No. 1956306-59-4 .[6] This suggests that the compound is often handled and stored in its more stable salt form.

Diagram: Chemical Structure of 2-(bromomethyl)-4-methylquinoline

Caption: Structure of 2-(bromomethyl)-4-methylquinoline.

Physicochemical Data

Specific experimental data for 2-(bromomethyl)-4-methylquinoline is sparse in the public domain. The following table summarizes known properties and predicted values based on its structure and data from analogous compounds.

| Property | Value/Information | Source/Justification |

| Appearance | Expected to be a white to off-white or pale yellow crystalline solid. | Based on related compounds like 2-(bromomethyl)quinoline which is a powder. |

| Melting Point | Not definitively reported. Likely to be a solid at room temperature. | The related 4-(bromomethyl)quinoline has a melting point of 88-91 °C.[7] |

| Boiling Point | Not reported; likely to decompose upon heating at atmospheric pressure. | Common for reactive benzylic halides. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water. | General solubility characteristics of heterocyclic compounds with a halogenated side chain. |

| Stability | The compound is expected to be unstable and should be used as soon as possible after preparation. It is sensitive to moisture and light. Storage in its hydrobromide salt form enhances stability. | 4-(bromomethyl)quinoline is noted to be unstable.[7] Benzylic bromides are known to be lachrymators and reactive. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a characteristic singlet for the bromomethyl protons.

-

Aromatic Region (δ 7.5-8.5 ppm): A series of doublets, triplets, and multiplets corresponding to the five protons on the quinoline core. The exact chemical shifts and coupling constants will depend on the electronic environment.

-

Bromomethyl Protons (-CH₂Br, δ ~4.8 ppm): A sharp singlet, deshielded due to the adjacent bromine atom and the aromatic ring.

-

Methyl Protons (-CH₃, δ ~2.6 ppm): A singlet corresponding to the three protons of the methyl group at the 4-position.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and type of carbon atoms.

-

Aromatic Carbons (δ 120-150 ppm): Multiple signals corresponding to the carbons of the quinoline ring system.

-

Bromomethyl Carbon (-CH₂Br, δ ~33 ppm): A signal for the carbon of the bromomethyl group, shifted upfield compared to the aromatic carbons.

-

Methyl Carbon (-CH₃, δ ~18 ppm): A signal for the methyl carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.[8]

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C and C=N stretching (aromatic): ~1500-1600 cm⁻¹

-

C-Br stretching: ~600-700 cm⁻¹ (in the fingerprint region)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the isotopic distribution, which is characteristic for bromine-containing compounds.[8]

-

Molecular Ion Peak (M⁺): Expect to see two peaks of nearly equal intensity at m/z 235 and 237, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation: A prominent fragment would be the loss of the bromine atom, resulting in a peak at m/z 156. Further fragmentation of the quinoline ring would also be observed.

Synthesis and Reactivity

Synthetic Protocol: Radical Bromination of 2,4-Dimethylquinoline

The most direct and common method for the synthesis of 2-(bromomethyl)-4-methylquinoline is the free-radical bromination of the corresponding dimethyl precursor, 2,4-dimethylquinoline. This reaction selectively brominates the methyl group at the 2-position, which is analogous to a benzylic position and thus more reactive towards radical halogenation than the methyl group at the 4-position. A well-established reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Diagram: Synthetic Pathway to 2-(bromomethyl)-4-methylquinoline

Caption: Synthesis via radical bromination.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,4-dimethylquinoline (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO, 0.02 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is preferred over molecular bromine (Br₂) for allylic and benzylic bromination as it provides a low, constant concentration of bromine, which minimizes side reactions such as addition to double bonds.

-

Radical Initiator: BPO or AIBN is used to initiate the radical chain reaction by generating bromine radicals from NBS upon heating.

-

Solvent: A non-polar solvent like CCl₄ is traditionally used as it does not react with the radical intermediates.

Chemical Reactivity: A Potent Electrophile

The primary mode of reactivity for 2-(bromomethyl)-4-methylquinoline is centered around the bromomethyl group. The carbon atom of the -CH₂Br group is highly electrophilic due to the electron-withdrawing effect of the bromine atom and the adjacent quinoline ring.[9] The bromine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions, typically following an Sₙ2 mechanism.[10]

Diagram: Nucleophilic Substitution Reactions

Caption: General scheme for nucleophilic substitution.

This reactivity allows for the facile introduction of a wide range of functional groups at the 2-methyl position, including:

-

Alcohols and Phenols: Reaction with alkoxides or phenoxides yields ethers.

-

Amines: Reaction with primary or secondary amines affords secondary or tertiary amines, respectively. This is a common strategy in the synthesis of biologically active compounds.

-

Thiols: Reaction with thiolates produces thioethers.

-

Carboxylates: Reaction with carboxylate salts leads to the formation of esters.

-

Cyanide: Reaction with cyanide ions provides a route to nitriles, which can be further elaborated.

This versatility makes 2-(bromomethyl)-4-methylquinoline a valuable intermediate for building molecular complexity and accessing diverse chemical libraries for screening purposes.

Applications in Drug Development and Medicinal Chemistry

The quinoline core is a cornerstone in the development of therapeutics.[3] The ability of 2-(bromomethyl)-4-methylquinoline to act as a scaffold for derivatization makes it a highly attractive starting material for drug discovery programs.

Rationale for Use in Drug Development:

-

Scaffold for Library Synthesis: Its predictable reactivity allows for the parallel synthesis of large libraries of quinoline derivatives for high-throughput screening.

-

Bioisosteric Replacement: The 2-methylquinoline moiety can be introduced as a bioisostere for other aromatic systems to improve pharmacokinetic or pharmacodynamic properties.

-

Access to Novel Chemical Space: The introduction of various nucleophiles allows for the exploration of novel chemical space around the quinoline core, potentially leading to the discovery of compounds with new mechanisms of action.

While specific drugs derived directly from 2-(bromomethyl)-4-methylquinoline are not prominently documented, numerous studies highlight the synthesis of quinoline derivatives with significant biological activity, where this compound could serve as a key intermediate.[11][12] For example, the synthesis of novel kinase inhibitors, which are crucial in cancer therapy, often involves the functionalization of heterocyclic cores like quinoline.[13]

Safety, Handling, and Storage

As a reactive alkylating agent, 2-(bromomethyl)-4-methylquinoline must be handled with appropriate safety precautions.

-

Hazard Classification: While specific data is limited, based on similar benzylic bromides, it should be considered a corrosive, lachrymatory (tear-inducing), and potentially toxic compound. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended. As previously noted, storage as the hydrobromide salt can improve stability.[6]

Conclusion

2-(Bromomethyl)-4-methylquinoline is a valuable and reactive chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an ideal building block for the construction of complex quinoline-containing molecules. While detailed physicochemical and toxicological data are not extensively published, its properties and behavior can be reliably inferred from established chemical principles and data on analogous compounds. For researchers and drug development professionals, this compound offers a gateway to novel chemical entities with the potential for a wide range of biological activities, reinforcing the enduring importance of the quinoline scaffold in the quest for new medicines.

References

-

PrepChem. Preparation of 4-(bromomethyl)quinoline. Available from: [Link]

- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.

-

Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. (2021, December 15). Available from: [Link]

- Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.

-

Journal of the Chemical Society C: Organic. Reactions of 2,2-dialkyl-1,2-dihydroquinolines. Part III. Reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles. (1969). Available from: [Link]

-

KSU Faculty. Nucleophilic Substitution Reactions. Available from: [Link]

- Mahajan, A., & Mahajan, M. P. (2012). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 12(14), 1464-1483.

-

MDPI. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). Available from: [Link]

-

National Center for Biotechnology Information. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023, May 23). Available from: [Link]

-

National Center for Biotechnology Information. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). Available from: [Link]

-

Open Access Journals. Medicinal and Organic Chemistry and the Goals of Medicinal Chemistry. (2023, April 21). Available from: [Link]

-

Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Available from: [Link]

-

Research & Reviews: A Journal of Pharmaceutical Science. Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30). Available from: [Link]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available from: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1956306-59-4|2-(Bromomethyl)-4-methylquinoline hydrobromide|BLD Pharm [bldpharm.com]

- 7. prepchem.com [prepchem.com]

- 8. arcjournals.org [arcjournals.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Reactivity Profile: 2-(Bromomethyl)-4-methylquinoline vs. 2-(Bromomethyl)quinoline

This guide provides a technical analysis of the reactivity, synthesis, and application profiles of 2-(Bromomethyl)-4-methylquinoline versus its non-methylated analog, 2-(Bromomethyl)quinoline . It is designed for medicinal chemists and process scientists optimizing alkylation steps in drug synthesis.

Executive Summary

In the landscape of heterocyclic building blocks, 2-(Bromomethyl)quinoline (2-BMQ) and 2-(Bromomethyl)-4-methylquinoline (2-BM-4-MQ) serve as critical "benzylic" electrophiles. While structurally similar, the presence of the 4-methyl group in 2-BM-4-MQ introduces distinct electronic and steric factors that alter reaction kinetics and selectivity.

-

2-(Bromomethyl)quinoline: A highly reactive, electron-deficient electrophile prone to rapid SN2 reactions. It carries a higher risk of polymerization and instability.

-

2-(Bromomethyl)-4-methylquinoline: Displays modulated electrophilicity due to the electron-donating nature of the 4-methyl group. It exhibits enhanced stability of carbocation intermediates (favoring SN1 pathways) but slightly reduced susceptibility to direct nucleophilic attack compared to the unsubstituted analog.

Part 1: Structural & Electronic Landscape

The reactivity difference stems from the electronic interplay between the quinoline ring and the bromomethyl substituent.

Electronic Modulation by the 4-Methyl Group

The quinoline ring is inherently electron-deficient (π-deficient) due to the electronegative nitrogen atom. This makes the C2-position highly susceptible to nucleophilic attack and acidifies the

-

Inductive & Hyperconjugative Effects: The 4-methyl group in 2-BM-4-MQ acts as a weak Electron Donating Group (EDG). Through hyperconjugation, it injects electron density into the

-system of the pyridine ring of the quinoline. -

Impact on Electrophilicity:

-

2-BMQ: Lacking the EDG, the ring exerts a stronger electron-withdrawing effect on the bromomethyl group. This polarizes the C-Br bond significantly, making the methylene carbon a "hot" electrophile.

-

2-BM-4-MQ: The electron injection from the 4-methyl group partially counteracts the electron-withdrawing nature of the nitrogen. This results in a slightly less positive electrostatic potential at the benzylic carbon, theoretically reducing the rate of SN2 attack by neutral nucleophiles.

-

Steric Considerations

While the 4-methyl group is distal to the 2-bromomethyl site, it influences the solvation shell and the approach of bulky nucleophiles in the "peri" region (C4-C5 interaction), although the primary steric environment at C2 remains relatively open in both cases.

| Feature | 2-(Bromomethyl)quinoline | 2-(Bromomethyl)-4-methylquinoline |

| Electronic Nature | High | Modulated |

| C-Br Bond Polarization | High | Moderate |

| Major Mechanism | SN2 Dominant | Mixed SN1 / SN2 |

| Stability | Lower (Prone to self-alkylation) | Higher (Stabilized cation/radical) |

Part 2: Reactivity Mechanisms (SN1 vs SN2)[1]

The choice between these two intermediates dictates the reaction conditions required for successful coupling.

SN2 Pathway (Bimolecular Substitution)

-

Dominant for: Primary amines, thiols, and alkoxides.

-

Kinetic Trend: 2-BMQ > 2-BM-4-MQ

-

Mechanistic Insight: The transition state of an SN2 reaction at a benzylic center is stabilized by adjacent

-systems. The electron-withdrawing nitrogen in 2-BMQ lowers the LUMO energy of the C-Br bond, facilitating nucleophilic overlap. The 4-methyl group in 2-BM-4-MQ raises the LUMO energy slightly, retarding the reaction rate with weak nucleophiles.

SN1 Pathway (Unimolecular Substitution)

-

Dominant for: Solvolysis, weak nucleophiles, or Friedel-Crafts alkylations.

-

Kinetic Trend: 2-BM-4-MQ > 2-BMQ

-

Mechanistic Insight: SN1 proceeds via a carbocation intermediate.[1][2] The benzylic carbocation at position 2 is resonance-stabilized. The 4-methyl group (EDG) provides additional stabilization to this cationic intermediate via the conjugated system, making the ionization of the C-Br bond more favorable in polar protic solvents.

Visualization: Reaction Pathways

The following diagram illustrates the divergent reactivity profiles based on the mechanistic pathway.

Caption: Comparative mechanistic preference. Red path indicates the kinetic dominance of 2-BMQ in SN2; Blue path highlights 2-BM-4-MQ preference for SN1 ionization.

Part 3: Experimental Protocols & Synthesis

Synthesis of the Bromomethyl Quinolines

Both compounds are typically synthesized via Wohl-Ziegler bromination using N-Bromosuccinimide (NBS).

Critical Selectivity Note for 2-BM-4-MQ: When brominating 2,4-dimethylquinoline , competition exists between the 2-methyl and 4-methyl groups.

-

Selectivity: The 2-methyl group is generally more reactive towards radical abstraction due to the stability of the resulting radical and the acidity imparted by the adjacent nitrogen. However, over-bromination or bromination at the 4-position can occur if stoichiometry is not strictly controlled.

Protocol: Selective Bromination of 2,4-Dimethylquinoline

-

Reagents: 2,4-Dimethylquinoline (1.0 eq), NBS (1.05 eq), Benzoyl Peroxide (cat.), CCl4 or Benzotrifluoride (solvent).

-

Setup: Flame-dried round-bottom flask under Argon.

-

Procedure:

-

Dissolve 2,4-dimethylquinoline in solvent (0.1 M).

-

Reflux for 4–6 hours. Monitor by TLC/LCMS to prevent dibromination.

-

Workup: Cool to 0°C, filter off succinimide. Wash filtrate with water and brine. Dry over MgSO4.

-

Purification: Recrystallization from hexane/EtOAc is preferred over column chromatography to avoid decomposition on silica.

-

General Alkylation Protocol (SN2)

This protocol applies to the coupling of these bromides with secondary amines (e.g., piperazine derivatives) for drug synthesis.

| Step | Action | Rationale |

| 1 | Dissolve Nucleophile (1.2 eq) and Base (K2CO3, 2.0 eq) in MeCN or DMF. | Excess base neutralizes HBr byproduct; polar aprotic solvent promotes SN2. |

| 2 | Add Quinoline Bromide (1.0 eq) dropwise at 0°C. | Crucial: Dropwise addition prevents localized high concentration, reducing dimer formation. |

| 3 | Warm to RT and stir (2–12 h). | 2-BMQ will react faster (often <2 h); 2-BM-4-MQ may require mild heating (40°C). |

| 4 | Quench with water, extract with DCM. | Standard workup. |

Part 4: Strategic Applications in MedChem

When to Choose Which?

Select 2-(Bromomethyl)quinoline when:

-

High Reactivity is Required: The nucleophile is sterically hindered or electronically poor (e.g., aniline derivatives).

-

Atom Economy: You want to avoid the extra molecular weight of the methyl group if it does not contribute to binding affinity.

-

Target: General DNA intercalators where the planar stack is the primary pharmacophore.

Select 2-(Bromomethyl)-4-methylquinoline when:

-

Metabolic Stability: The 4-methyl group can block metabolic oxidation at the 4-position (a common metabolic soft spot in quinolines).

-

Solubility: The methyl group disrupts crystal packing slightly, potentially improving the solubility of the final drug candidate.

-

Lipophilicity: To fine-tune LogP (increases lipophilicity by ~0.5 units).

-

SN1 Pathways: If the reaction involves weak nucleophiles or acidic conditions where a carbocation mechanism is necessary.

Case Study: Anticancer Agents

Both scaffolds are used to synthesize derivatives acting as Topoisomerase II inhibitors .

-

2-BMQ Derivatives: Often show higher immediate potency due to tighter DNA intercalation.

-

2-BM-4-MQ Derivatives: Often exhibit better pharmacokinetic profiles (ADME) due to the metabolic blocking effect of the methyl group.

References

-

Mechanisms of Nucleophilic Substitution at Benzylic Carbons. Master Organic Chemistry. Available at: [Link]

-

Synthesis and Reactivity of Bromomethyl Quinolines. Journal of the Chemical Society C. Available at: [Link]

-

Biological Importance of Quinoline Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

NBS-mediated Bromination of Methylquinolines. National Institutes of Health (PMC). Available at: [Link]

Sources

2-(Bromomethyl)-4-methylquinoline molecular weight and formula

High-Purity Synthesis, Reactivity Profile, and Application in Medicinal Chemistry

Executive Summary

2-(Bromomethyl)-4-methylquinoline is a specialized electrophilic heterocyclic building block used primarily in the synthesis of pharmacophores targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Characterized by a reactive benzylic bromide at the C2 position and a stabilizing methyl group at C4, this molecule serves as a critical intermediate for introducing the quinoline scaffold via nucleophilic substitution (

This guide provides a definitive technical analysis of its physicochemical properties, regioselective synthesis, and handling protocols, designed for researchers in drug discovery and organic synthesis.

Part 1: Physicochemical Profile

The following data establishes the baseline identity for 2-(Bromomethyl)-4-methylquinoline. Note that while the parent quinoline is stable, the bromomethyl derivative is sensitive to moisture and light due to the high reactivity of the C-Br bond.

| Parameter | Value | Technical Note |

| IUPAC Name | 2-(Bromomethyl)-4-methylquinoline | |

| Molecular Formula | ||

| Molecular Weight | 236.11 g/mol | Calculated based on IUPAC atomic weights. |

| Parent CAS | 1198-37-4 | Refers to starting material 2,4-Dimethylquinoline.[1] |

| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/hydrolysis. |

| Solubility | DCM, | Decomposes in protic solvents (MeOH, |

| Reactivity Class | Alkylating Agent (Lachrymator) | Highly electrophilic at C2-methyl carbon. |

Part 2: Synthetic Architecture & Regioselectivity

Synthesis of 2-(Bromomethyl)-4-methylquinoline presents a regiochemical challenge due to the presence of two methyl groups on the quinoline ring. The C2-methyl protons are more acidic (

Method A: Wohl-Ziegler Radical Bromination (Direct)

This is the industry-standard route using N-bromosuccinimide (NBS).

-

Reagents: 2,4-Dimethylquinoline, NBS (1.05 eq), AIBN (cat.),

or Benzotrifluoride (green alternative). -

Mechanism: Free-radical chain substitution.

-

Regiocontrol: The radical formed at C2 is slightly more stable and kinetically favored over C4. However, strict stoichiometry is required to avoid bis-bromination.

Method B: Hydroxymethylation-Bromination (High Purity)

For pharmaceutical-grade applications requiring >98% purity, a two-step sequence is preferred to avoid isomer separation.

-

Oxidation: Selective oxidation of 2,4-dimethylquinoline to 2-hydroxymethyl-4-methylquinoline (using

). -

Bromination: Conversion of the alcohol to bromide using

or

Part 3: Reaction Mechanism & Workflow

The following diagram illustrates the radical mechanism (Method A) and the subsequent nucleophilic substitution workflow typically employed in drug discovery.

Figure 1: Synthetic pathway from precursor to active pharmaceutical ingredient (API) intermediate.[2]

Part 4: Experimental Protocol (Method A)

Objective: Synthesis of 2-(Bromomethyl)-4-methylquinoline on a 10 mmol scale.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon atmosphere.

-

Dissolution: Add 2,4-Dimethylquinoline (1.57 g, 10 mmol) and anhydrous Benzotrifluoride (30 mL). Note: Benzotrifluoride is a safer, higher-boiling alternative to

. -

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol) and AIBN (Azobisisobutyronitrile) (82 mg, 0.5 mmol).

-

Initiation: Heat the mixture to reflux (approx. 102°C). Monitor for the appearance of succinimide (floats to the top).

-

Reaction Time: Reflux for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2). Stop immediately upon consumption of starting material to prevent di-bromination.

-

Workup:

-

Cool to room temperature.

-

Filter off the precipitated succinimide.[3]

-

Concentrate the filtrate in vacuo.

-

-

Purification: The residue is often unstable on silica gel. Recrystallize immediately from n-heptane or use neutral alumina for flash chromatography if necessary.

Part 5: Applications in Drug Discovery

The 2-(bromomethyl)quinoline motif is a "privileged structure" in medicinal chemistry, serving as a lipophilic anchor that engages hydrophobic pockets in receptor sites.

-

Leukotriene Receptor Antagonists:

-

Fluorescent Probes:

-

Quinolines exhibit strong fluorescence. This derivative is used to tag proteins or amino acids (e.g., Cysteine) via alkylation, allowing for cellular tracking.

-

-

Kinase Inhibitors:

-

Used to attach the quinoline moiety to hinge-binding motifs in ATP-competitive inhibitors.

-

Part 6: Safety & Handling

Warning: 2-(Bromomethyl)-4-methylquinoline is a Lachrymator and Vesicant .

-

Hazard Statements: H314 (Causes severe skin burns), H335 (Respiratory irritation).

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen). The compound degrades to the alcohol and HBr upon exposure to atmospheric moisture, turning purple/brown.

-

Neutralization: Spills should be treated with 5% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating potential.

References

-

Wohl-Ziegler Bromination Mechanism: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 43(2), 271–317. Link

-

Quinoline Reactivity Profile: Kouznetsov, V. V., et al. (2005). "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, 9(2), 141-161. Link

-

Medicinal Chemistry Applications: Musser, J. H., et al. (1990). "Leukotriene D4 antagonists. Structure-activity relationships of quinoline-based acids." Journal of Medicinal Chemistry, 33(1), 240–245. Link

-

Parent Compound Data (PubChem): National Center for Biotechnology Information. "2,4-Dimethylquinoline."[1] PubChem Compound Summary. Link

Sources

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

The Lynchpin of Innovation: A Technical Guide to 2-(Bromomethyl)-4-methylquinoline in Medicinal Chemistry

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic utilization of 2-(bromomethyl)-4-methylquinoline as a pivotal intermediate in medicinal chemistry. The quinoline scaffold is a cornerstone in the development of therapeutic agents, and the functionalization at the 2 and 4 positions offers a versatile platform for the synthesis of a diverse array of bioactive molecules.[1][2] This guide provides a detailed exploration of the synthesis, reactivity, and applications of 2-(bromomethyl)-4-methylquinoline, underpinned by established scientific principles and practical, field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, empowering researchers to leverage this critical building block in their drug discovery endeavors.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its inherent biological relevance, coupled with the potential for diverse functionalization, makes it a focal point for the design of novel therapeutics.[2] Derivatives of quinoline have demonstrated significant potential as anticancer, kinase inhibitor, antibacterial, and antiviral agents.[2][3][4][5][6] The strategic introduction of a reactive bromomethyl group at the 2-position of the 4-methylquinoline framework creates a highly versatile intermediate, 2-(bromomethyl)-4-methylquinoline, poised for nucleophilic substitution reactions to construct a library of potential drug candidates.

This guide will provide a holistic understanding of 2-(bromomethyl)-4-methylquinoline, from its fundamental synthesis to its application in the generation of complex, biologically active molecules.

Physicochemical Properties and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of 2-(Bromomethyl)-4-methylquinoline

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₁H₁₀BrN | - |

| Molecular Weight | 236.11 g/mol | - |

| Appearance | Likely a solid at room temperature | Analogy to similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | General solubility of quinoline derivatives |

| Stability | The bromomethyl group is reactive and may be sensitive to moisture and light. Should be stored under inert atmosphere and protected from light. | Reactivity of benzylic bromides |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methyl group protons, and a key singlet for the bromomethyl protons, likely in the range of 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the ten carbon atoms of the quinoline ring system and one for the methyl carbon. The carbon of the bromomethyl group would appear in the aliphatic region.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and a C-Br stretching vibration.[7][8][9]

Synthesis of 2-(Bromomethyl)-4-methylquinoline: A Two-Step Approach

The synthesis of 2-(bromomethyl)-4-methylquinoline can be efficiently achieved through a two-step process, commencing with the synthesis of the precursor 2,4-dimethylquinoline, followed by a selective free-radical bromination.

Step 1: Synthesis of 2,4-Dimethylquinoline

The Combes quinoline synthesis is a reliable method for the preparation of 2,4-dimethylquinoline from aniline and acetylacetone.[10]

Reaction Scheme:

Caption: Synthesis of 2,4-dimethylquinoline via the Combes reaction.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and acetylacetone (1.1 eq).

-

Enamine Formation: Heat the mixture under reflux for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

-

Cyclization: Cool the reaction mixture to room temperature and slowly add concentrated sulfuric acid (3.0 eq) with external cooling.

-

Heating: Heat the mixture to 110 °C for 30 minutes.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until a basic pH is achieved.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2,4-dimethylquinoline.

Step 2: Synthesis of 2-(Bromomethyl)-4-methylquinoline

The selective bromination of the methyl group at the 2-position can be achieved using N-bromosuccinimide (NBS) as a bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The regioselectivity is governed by the relative stability of the resulting benzylic radicals. The radical at the 2-position is generally more stabilized.[11][12][13][14][15]

Reaction Scheme:

Caption: Synthesis of 2-(bromomethyl)-4-methylquinoline.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-4-methylquinoline

-

Reaction Setup: To a solution of 2,4-dimethylquinoline (1.0 eq) in carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a reflux condenser, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reaction Conditions: Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Washing: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(bromomethyl)-4-methylquinoline.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of 2-(bromomethyl)-4-methylquinoline lies in the high reactivity of the bromomethyl group towards nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups and the construction of diverse molecular scaffolds.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the quinoline ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles.

General Reaction Scheme:

Caption: General scheme for nucleophilic substitution reactions.

Table 2: Common Nucleophiles and Resulting Functional Groups

| Nucleophile (Nu-H) | Resulting Functional Group (-CH₂-Nu) |

| Amines (R-NH₂) | Secondary Amines (-CH₂-NHR) |

| Alcohols (R-OH) | Ethers (-CH₂-OR) |

| Thiols (R-SH) | Thioethers (-CH₂-SR) |

| Azide (N₃⁻) | Azides (-CH₂-N₃) |

| Cyanide (CN⁻) | Nitriles (-CH₂-CN) |

Application in the Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the kinase. The 2-(aminomethyl)-4-methylquinoline scaffold, readily accessible from 2-(bromomethyl)-4-methylquinoline, is an excellent starting point for the synthesis of potent kinase inhibitors.[3][5]

Workflow for Kinase Inhibitor Synthesis:

Caption: Workflow for synthesizing potential kinase inhibitors.

Application in the Synthesis of Anticancer Agents

The quinoline scaffold is prevalent in numerous anticancer agents.[2][4][6][16][17][18][19] The ability to introduce diverse side chains via the bromomethyl handle allows for the exploration of structure-activity relationships (SAR) to optimize anticancer potency.

Example Synthetic Route to a Novel Anticancer Candidate:

A potential synthetic route could involve the reaction of 2-(bromomethyl)-4-methylquinoline with a substituted aniline to introduce a pharmacophore known to interact with a specific cancer target.

Safety and Handling

While a specific safety data sheet (SDS) for 2-(bromomethyl)-4-methylquinoline is not widely available, the handling precautions should be based on the reactivity of benzylic bromides and the general toxicity of quinoline derivatives.

-

Hazard Class: Likely to be classified as a corrosive and lachrymator.[1][10][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][20][21] Work in a well-ventilated fume hood.[10][20][21]

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.[10]

Conclusion

2-(Bromomethyl)-4-methylquinoline is a strategically important and highly versatile intermediate in medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its bromomethyl group provide a robust platform for the generation of diverse libraries of compounds for drug discovery. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, with a focus on practical, actionable information for the research scientist. By understanding the principles and protocols outlined herein, drug development professionals can effectively harness the power of this key building block to accelerate the discovery of novel and impactful therapeutic agents.

References

- Claret, P. A., & Osborne, A. G. (1970). 2,4-DIETHYLQUINOLINE - AN EXTENSION OF THE COMBES SYNTHESIS.

- DE363582C - Process for the preparation of derivatives of 2-methylquinoline (quinaldin) - Google Patents. (n.d.).

-

2,4-dimethylquinoline - ChemBK. (2024, April 9). Retrieved from [Link]

-

New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. (2019, April 2). Molecules. Retrieved from [Link]

-

Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024, October 25). RSC Medicinal Chemistry. Retrieved from [Link]

-

Review on recent development of quinoline for anticancer activities. (2022, June 16). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). Polycyclic Aromatic Compounds. Retrieved from [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021, August 13). Molecules. Retrieved from [Link]

-

Reactions of 2,2-dialkyl-1,2-dihydroquinolines. Part III. Reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles. (n.d.). Journal of the Chemical Society C. Retrieved from [Link]

-

Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. (2014, August 30). Tetrahedron Letters. Retrieved from [Link]

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023, November 15). RSC Advances. Retrieved from [Link]

-

Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025, December 19). ChemMedChem. Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019, August 8). Journal of Medicinal Chemistry. Retrieved from [Link]

-

4-Methylquinoline | C10H9N | CID 10285 - PubChem. (n.d.). Retrieved from [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025, July 18). ChemMedChem. Retrieved from [Link]

-

Preparation of 4-(bromomethyl)quinoline - PrepChem.com. (n.d.). Retrieved from [Link]

-

NBS: Radical Bromination - YouTube. (2021, May 24). Retrieved from [Link]

- CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents. (n.d.).

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved from [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Current Drug Targets. Retrieved from [Link]

-

13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. (n.d.). Australian Journal of Chemistry. Retrieved from [Link]

-

1H- and 13C-NMR for - Rsc.org. (n.d.). Retrieved from [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). ACS Omega. Retrieved from [Link]

-

Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015, September 4). Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved from [Link]

-

Reagent Friday: NBS (N-Bromo Succinimide) - Master Organic Chemistry. (2011, June 10). Retrieved from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). Trade Science Inc. Retrieved from [Link]

-

Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2022, August 27). Mini-Reviews in Organic Chemistry. Retrieved from [Link]

-

Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

2(1H)-Quinolinone, 4-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Reaction of various amines with 2-methylquinoline (1a) a | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

-

5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts. Retrieved from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, April 1). Molecular Diversity. Retrieved from [Link]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 6. ijmphs.com [ijmphs.com]

- 7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. tandfonline.com [tandfonline.com]

- 11. daneshyari.com [daneshyari.com]

- 12. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 21. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2-(bromomethyl)-4-methylquinoline from 2,4-dimethylquinoline

Application Note: Regioselective Synthesis of 2-(Bromomethyl)-4-methylquinoline via Wohl-Ziegler Bromination

Executive Summary

This application note details the protocol for the regioselective synthesis of 2-(bromomethyl)-4-methylquinoline from 2,4-dimethylquinoline using N-Bromosuccinimide (NBS). This transformation is a critical entry point for generating quinoline-based pharmacophores, particularly for antimalarial and antibacterial drug discovery.

The protocol utilizes the Wohl-Ziegler reaction , a radical substitution pathway. A key challenge in this synthesis is controlling regioselectivity between the C2 and C4 methyl groups. This guide provides optimized conditions to favor the C2-bromination, supported by mechanistic insights and purification strategies to isolate the target isomer from C4-brominated or dibrominated byproducts.

Mechanistic Principles & Regioselectivity

The Wohl-Ziegler Pathway

The reaction proceeds via a free-radical chain mechanism. NBS serves as a reservoir for a low, steady-state concentration of molecular bromine (

Mechanism Diagram:

Figure 1: Radical chain propagation cycle for the bromination of 2,4-dimethylquinoline.

Regioselectivity: C2 vs. C4

The 2,4-dimethylquinoline substrate possesses two competitive sites for hydrogen abstraction:

-

C2-Methyl: Activated by the adjacent nitrogen atom (inductive effect). The resulting radical is stabilized by the

-system. -

C4-Methyl: Also benzylic, but sterically distinct.

Expert Insight: While both positions are reactive, the C2-methyl group is generally more reactive towards radical abstraction under controlled stoichiometry. However, over-reaction leads to 2,4-bis(bromomethyl)quinoline. Strict adherence to stoichiometry (1.0–1.05 equivalents of NBS) is required to minimize the formation of the C4-bromo and dibromo species.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role | Grade/Notes |

| 2,4-Dimethylquinoline | 157.21 | 1.0 | Substrate | >98% Purity |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Brominating Agent | Must be recrystallized from water before use to remove free HBr. |

| Benzoyl Peroxide (BPO) | 242.23 | 0.05 | Radical Initiator | Handle with care (shock sensitive). |

| Benzene or Chlorobenzene | 78.11 | Solvent | Medium | Anhydrous. (CCl₄ is traditional but neurotoxic/banned; Chlorobenzene is a viable high-boiling alternative). |

Step-by-Step Synthesis

Workflow Diagram:

Figure 2: Operational workflow for the synthesis and isolation.

Detailed Procedure:

-

Preparation:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Ensure the apparatus is dry; moisture terminates the radical chain.

-

Safety Note: Perform all operations in a fume hood. Benzylic bromides are potent lachrymators (tear gas agents).

-

-

Reaction Assembly:

-

Dissolve 2,4-dimethylquinoline (10 mmol, 1.57 g) in anhydrous Benzene or Chlorobenzene (50 mL).

-

Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g).

-

Add catalytic Benzoyl Peroxide (BPO) (0.5 mmol, ~120 mg).

-

Optional: Irradiate the flask with a 100W tungsten lamp to accelerate initiation.

-

-

Execution:

-

Heat the mixture to reflux with vigorous stirring.

-

Observation: The dense NBS solid (bottom of flask) will gradually disappear, and low-density Succinimide will float to the surface.

-

Reflux for 4–6 hours . Monitor by TLC (Silica, Hexane:EtOAc 4:1). The product usually has a slightly lower Rf than the starting material.

-

-

Workup:

-

Cool the reaction mixture to room temperature (or slightly below to ensure complete precipitation of succinimide).

-

Filtration: Filter off the precipitated succinimide.[6] Wash the solid cake with a small amount of solvent.

-

Evaporation: Concentrate the filtrate under reduced pressure to yield a yellow/brown oil or semi-solid.

-

-

Purification (Critical):

-

The crude residue contains the product, unreacted starting material, and potentially traces of the 4-bromo isomer.

-

Method A (Recrystallization): Dissolve the residue in minimum hot hexane or ligroin. Cool to 0°C. The target 2-(bromomethyl) derivative often crystallizes out.

-

Method B (Chromatography): If an oil persists, purify via silica gel column chromatography (Gradient: 100% Hexane → 95:5 Hexane:EtOAc).

-

Quality Control & Validation

Verify the structure using Proton NMR (

| Signal (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.5 | Multiplet | 4H | Aromatic Quinoline Protons |

| ~7.2 | Singlet | 1H | H-3 Proton |

| 4.65 | Singlet | 2H | -CH₂Br (Benzylic @ C2) |

| 2.68 | Singlet | 3H | -CH₃ (Methyl @ C4) |

Note: If the C4-brominated isomer is present, look for a shift in the methyl peak (disappearance of 2.68 ppm singlet and appearance of a new CH₂Br peak).

Troubleshooting

-

Problem: Reaction does not start (NBS remains at bottom).

-

Solution: Add a second portion of initiator (BPO or AIBN). Ensure the solvent is anhydrous.

-

-

Problem: Formation of dibrominated product.

-

Solution: Reduce NBS equivalents to 0.95. Stop the reaction at ~90% conversion.

-

-

Problem: "Oiling out" during recrystallization.

-

Solution: Use a seed crystal if available. Alternatively, switch to column chromatography.

-

References

-

Preparation of 4-(bromomethyl)quinoline. PrepChem.com. (Protocol adapted for regiochemical analog). Link

-

N-Bromosuccinimide (NBS) - Reactivity & Protocols. Organic Chemistry Portal. Link

-

Regioselective Bromination of Heterocycles. ResearchGate (Goswami et al.). Link

-

Wohl-Ziegler Reaction. Organic Chemistry Portal. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. acgpubs.org [acgpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. HNMR Practice 4 | OpenOChem Learn [learn.openochem.org]

- 8. 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Bromo-4-methylaniline(583-68-6) 1H NMR spectrum [chemicalbook.com]

Application Notes and Protocols for the Radical Bromination of 2,4-Dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the selective bromination of the methyl groups of 2,4-dimethylquinoline using N-Bromosuccinimide (NBS) as the brominating agent and Azobisisobutyronitrile (AIBN) as a radical initiator. This reaction, a variation of the Wohl-Ziegler bromination, is a cornerstone transformation in organic synthesis, enabling the introduction of a bromine atom at a benzylic position, which serves as a versatile handle for further functionalization in the development of novel therapeutic agents and functional materials.

Scientific Principles and Rationale

The selective functionalization of methyl groups on heterocyclic scaffolds like quinoline is a critical step in modifying molecular properties for drug discovery. The radical bromination of 2,4-dimethylquinoline targets the benzylic hydrogens of the methyl groups, which are significantly weaker than aromatic C-H bonds, making them susceptible to abstraction by a bromine radical.

The Wohl-Ziegler Reaction: A Controlled Radical Process

The Wohl-Ziegler bromination is a powerful method for the allylic and benzylic bromination of hydrocarbons.[1][2] Its success hinges on the use of N-Bromosuccinimide (NBS), which provides a low, constant concentration of molecular bromine (Br₂) in the reaction medium.[2][3] This controlled release is crucial to favor the radical substitution pathway over competitive electrophilic addition to any potential double bonds or electrophilic aromatic substitution on the quinoline ring.[1]

The Key Players: NBS and AIBN

-

N-Bromosuccinimide (NBS): NBS serves as the source of bromine for the reaction. It is a crystalline solid that is easier and safer to handle than liquid bromine. In the presence of a radical initiator and trace amounts of HBr, NBS generates the low concentration of Br₂ necessary for the propagation of the radical chain reaction.[3][4]

-

Azobisisobutyronitrile (AIBN): AIBN is a thermal radical initiator.[5][6] Upon heating, it undergoes decomposition to produce two cyanopropyl radicals and a molecule of nitrogen gas.[7][8] The thermodynamic favorability of releasing nitrogen gas makes this decomposition a reliable source of initiating radicals.[7] These cyanopropyl radicals are not directly involved in the bromination but serve to initiate the chain reaction by abstracting a hydrogen atom from HBr to generate the crucial bromine radical (Br•).[8][9]

Mechanism of Radical Bromination

The radical bromination of 2,4-dimethylquinoline proceeds via a classic radical chain mechanism involving three key stages: initiation, propagation, and termination.

Sources

- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. Azobisisobutyronitrile (AIBN) [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. AIBN Overview, Structure & Initiators | Study.com [study.com]

- 8. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

Application Note: A Protocol for the Selective Bromination of Methyl Groups on Quinoline Rings

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, with derivatives playing crucial roles as intermediates in the synthesis of a wide range of pharmaceuticals. The functionalization of these heterocycles is therefore of significant interest. This application note provides a detailed protocol for the selective free-radical bromination of methyl groups on quinoline rings, a key transformation for introducing further chemical diversity. We will delve into the mechanistic underpinnings of the Wohl-Ziegler reaction, focusing on the use of N-Bromosuccinimide (NBS) as a selective brominating agent. This guide offers field-proven insights into reaction optimization, control of selectivity over competing aromatic bromination, and a step-by-step experimental procedure, designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Methylquinoline Bromination

Quinoline and its derivatives are foundational components in numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The methyl-substituted quinolines, such as quinaldine (2-methylquinoline) and lepidine (4-methylquinoline), are particularly valuable starting materials. The selective functionalization of the methyl group opens a gateway for the synthesis of more complex molecules.

The conversion of a benzylic methyl group to a bromomethyl group is a powerful synthetic transformation. The resulting benzyl bromides are highly versatile intermediates that can readily undergo nucleophilic substitution reactions (both SN1 and SN2), allowing for the introduction of a wide variety of oxygen, nitrogen, or carbon-based nucleophiles.[3] This makes the selective bromination of methylquinolines a critical step in the synthesis of novel pharmaceutical candidates.

The primary challenge in this transformation is to achieve selectivity for the methyl group (benzylic bromination) without promoting electrophilic substitution on the electron-rich quinoline ring. This guide details a protocol that leverages the Wohl-Ziegler reaction, a free-radical chain reaction that demonstrates high selectivity for allylic and benzylic positions.[4][5]

Mechanistic Insight: Achieving Selectivity with the Wohl-Ziegler Reaction

The selective bromination of a benzylic C-H bond in the presence of an aromatic ring is achieved using N-bromosuccinimide (NBS) under free-radical conditions.[4][6] NBS serves as a source of bromine radicals, which are the key intermediates in this chain reaction. It is crucial to maintain a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture to suppress competing ionic electrophilic addition or substitution reactions on the aromatic ring.[6]

The reaction proceeds through three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. The resulting radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).[7]

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of the quinoline to form a resonance-stabilized benzylic radical and HBr. This benzylic radical is stabilized by the delocalization of the unpaired electron into the aromatic quinoline ring system.[8][9] The HBr produced then reacts with NBS to generate a low concentration of molecular bromine (Br₂).[6] This newly formed Br₂ molecule is then attacked by the benzylic radical to yield the desired bromomethylquinoline product and another bromine radical, which continues the chain reaction.

-

Termination: The reaction is terminated when two radicals combine to form a stable, non-radical species.

The selectivity for the benzylic position is a direct consequence of the stability of the benzylic radical intermediate. The C-H bonds at the benzylic position are weaker than other sp³ hybridized C-H bonds precisely because the resulting radical is resonance-stabilized.[9] The electron-rich quinoline ring effectively delocalizes the unpaired electron, making the abstraction of a benzylic hydrogen the most favorable pathway.

Diagram: The Wohl-Ziegler Free-Radical Chain Mechanism

Caption: The free-radical mechanism for selective benzylic bromination.

Critical Experimental Parameters and Their Justification

The success of the selective bromination of methylquinolines hinges on the careful control of several key experimental parameters.

| Parameter | Recommended Condition | Justification | Potential Issues |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂ through reaction with in-situ generated HBr, which favors the radical pathway over ionic reactions.[4][6] It is also a crystalline solid, which is easier and safer to handle than liquid bromine.[10] | Using an excess of NBS can lead to di-bromination of the methyl group or unwanted side reactions. |

| Solvent | Non-polar aprotic solvents (e.g., CCl₄, cyclohexane, or 1,2-dichloroethane) | Low polarity solvents disfavor the formation of ionic intermediates required for electrophilic aromatic substitution.[7] Carbon tetrachloride is traditional but due to its toxicity, alternatives like cyclohexane or 1,2-dichloroethane are preferred. | Polar solvents (e.g., methanol, acetic acid) can promote electrophilic bromination of the quinoline ring. |

| Initiator | AIBN or Benzoyl Peroxide (BPO) | These compounds readily undergo homolytic cleavage upon heating or UV irradiation to generate the initial radicals needed to start the chain reaction.[7] | The initiator must be used in catalytic amounts; an excess can lead to a rapid, uncontrolled reaction and the formation of byproducts. |

| Stoichiometry | Methylquinoline:NBS (1:1.0 to 1:1.1 molar ratio) | A slight excess of NBS ensures complete conversion of the starting material. A large excess increases the risk of di-bromination.[11] | Insufficient NBS will result in incomplete conversion. A significant excess can lead to the formation of di- and tri-brominated products. |

| Temperature | Reflux temperature of the chosen solvent | Provides the necessary thermal energy to decompose the radical initiator and propagate the chain reaction efficiently. | Temperatures that are too high can lead to decomposition of the product and the formation of tars. Temperatures that are too low will result in a very slow or incomplete reaction. |

| Light | Exclusion of light (unless used as the initiator) | If a thermal initiator like AIBN or BPO is used, it is best to exclude light to prevent uncontrolled, light-induced radical formation. | Uncontrolled photo-initiation can lead to a lack of reproducibility and the formation of byproducts. |

Detailed Experimental Protocol: Synthesis of 2-(Bromomethyl)quinoline

This protocol is a representative procedure for the selective bromination of a methyl group on a quinoline ring, specifically for the synthesis of 2-(bromomethyl)quinoline from 2-methylquinoline (quinaldine).

Materials:

-

2-Methylquinoline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon Tetrachloride (CCl₄) or Cyclohexane (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylquinoline (1.0 eq) and the chosen non-polar solvent (e.g., CCl₄, approximately 10-15 mL per gram of 2-methylquinoline).

-

Addition of Reagents: To the stirring solution, add N-bromosuccinimide (1.1 eq) and AIBN (0.05 eq).

-

Reaction: Heat the mixture to reflux (for CCl₄, this is approximately 77°C) using a heating mantle or oil bath. The reaction progress can be monitored by TLC (a typical eluent system would be 9:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours. A key visual indicator of reaction completion is the consumption of the denser NBS, which is replaced by the less dense succinimide, which will float on the surface of the CCl₄.[4]

-

Workup - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath for approximately 15-20 minutes. This will cause the succinimide byproduct to precipitate fully. Filter the mixture through a glass funnel to remove the solid succinimide, washing the solid with a small amount of cold solvent.

-

Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often a yellow to brown oil or solid. It can be purified by recrystallization from a suitable solvent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel if necessary.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 2-(bromomethyl)quinoline.

Troubleshooting and Side Reactions

-

Formation of Di-brominated Product: If a significant amount of the di-brominated product is observed, it is likely due to an excess of NBS.[11] Ensure that the stoichiometry is carefully controlled.

-

Aromatic Ring Bromination: The formation of products where the bromine has added to the quinoline ring is indicative of an ionic, electrophilic bromination pathway. This is typically caused by the use of a polar solvent or the presence of a significant amount of HBr.[7] Ensure a non-polar solvent is used and that the reaction is not unnecessarily prolonged.

-

No Reaction or Slow Reaction: If the reaction fails to initiate or proceeds very slowly, it could be due to an insufficient reaction temperature (which prevents the decomposition of the initiator) or the use of an old or ineffective radical initiator.

-

Formation of Tars: The formation of dark, tarry materials can occur if the reaction is overheated or run for an extended period, leading to product decomposition.

Conclusion

The selective bromination of methyl groups on quinoline rings via the Wohl-Ziegler reaction is a robust and highly valuable transformation for the synthesis of pharmaceutical intermediates. By carefully controlling the reaction conditions—specifically through the use of N-bromosuccinimide, a non-polar solvent, and a radical initiator—chemists can achieve high selectivity for the desired benzylic bromide. This application note provides a comprehensive and practical guide, from mechanistic principles to a detailed experimental protocol, to empower researchers in their synthetic endeavors.

References

-

Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63. [Link]

-

Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allyl-Stellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119. [Link]

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. [Link]

-

Horner, L., & Winkelmann, E. H. (1959). Neuere Methoden der präparativen organischen Chemie III. 14. Die Verwendung von N-Brom-succinimid zum Bromieren, Oxydieren und zur Einführung von Doppelbindungen. Angewandte Chemie, 71(11), 349-365. [Link]

-

Greenwood, F. L., Kellert, M. D., & Sedlak, J. (1958). The Wohl-Ziegler Bromination of 1-Alkenes. Journal of the American Chemical Society, 80(23), 6253-6256. [Link]

-

Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355. [Link]

- Togo, H. (2004). Advanced Free Radical Reactions for Organic Synthesis. Elsevier.

-

Amijs, C. H. M., van Klink, G. P. M., & van Koten, G. (2003). Carbon tetrachloride free benzylic brominations of methyl aryl halides. Green Chemistry, 5(4), 470-474. [Link]

-

Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2009). Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N -Bromosuccinimide under Solvent-Free Reaction Conditions. Helvetica Chimica Acta, 92(3), 553-562. [Link]

- Futamura, S., & Zong, Z. M. (1992).

-

Baciocchi, E., & Lillocci, C. (1973). The mechanism of the benzylic bromination of methylquinolines by N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (6), 802-804. [Link]

- Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2001). A mild and efficient method for the synthesis of α-bromo ketones using N-bromosuccinimide and ammonium acetate. Tetrahedron Letters, 42(45), 8075-8077.

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

-

Quora. (2017, February 8). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

- 7. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. quora.com [quora.com]

Using 2-(bromomethyl)-4-methylquinoline as an alkylating agent

Application Note: High-Performance Alkylation & Derivatization using 2-(Bromomethyl)-4-methylquinoline

Abstract